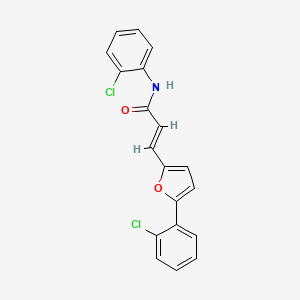

N-(2-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide

Description

Properties

CAS No. |

853348-14-8 |

|---|---|

Molecular Formula |

C19H13Cl2NO2 |

Molecular Weight |

358.2 g/mol |

IUPAC Name |

(E)-N-(2-chlorophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide |

InChI |

InChI=1S/C19H13Cl2NO2/c20-15-6-2-1-5-14(15)18-11-9-13(24-18)10-12-19(23)22-17-8-4-3-7-16(17)21/h1-12H,(H,22,23)/b12-10+ |

InChI Key |

MIGLOBDZKKYFQI-ZRDIBKRKSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC=CC=C3Cl)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)NC3=CC=CC=C3Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Furan Ring Construction

The furan scaffold is synthesized via cyclization of 1,4-diketones or through the Paal-Knorr reaction using γ-ketoesters and ammonium acetate. For instance, cyclocondensation of 2-chlorophenyl-substituted γ-ketoesters under acidic conditions (e.g., p-toluenesulfonic acid in toluene) yields the 5-(2-chlorophenyl)furan-2-carbaldehyde intermediate. Alternative methods employ transition metal-catalyzed cyclizations, though these are less common due to cost constraints.

Key Reaction Parameters:

Chlorophenyl Group Functionalization

Electrophilic aromatic substitution (EAS) is employed to introduce the second chlorophenyl group at the furan’s 5-position. Using AlCl₃ as a Lewis catalyst, chlorobenzene derivatives undergo Friedel-Crafts alkylation with furan intermediates. Regioselectivity is ensured by steric and electronic directing effects, with the 2-chlorophenyl group preferentially attaching para to the furan oxygen.

Optimized Conditions:

-

Reagent: 2-Chlorobenzoyl chloride

-

Catalyst: AlCl₃ (1.2 equiv)

-

Solvent: Dichloromethane

-

Reaction Time: 6–8 hours

Propenamide Linkage Formation

The final step involves coupling the furan-chlorophenyl intermediate with 2-chloroaniline via a propenamide bond. Two predominant methods are documented:

Acid Chloride Route

The furan-carboxylic acid intermediate is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 2-chloroaniline in the presence of a base (e.g., triethylamine).

Procedure:

Direct Coupling via EDCI/HOBt

Carbodiimide-mediated coupling avoids the need for acid chloride intermediates. The furan-carboxylic acid reacts with 2-chloroaniline using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents.

Conditions:

-

Coupling Agents: EDCI (1.2 equiv), HOBt (1.2 equiv)

-

Solvent: DMF

-

Temperature: rt

-

Time: 24 hours

Industrial-Scale Optimization Strategies

Large-scale production prioritizes cost efficiency and minimal waste. Continuous flow reactors enhance the cyclization and EAS steps by improving heat transfer and reducing reaction times. Catalytic recycling of AlCl₃ via aqueous workup and solvent recovery systems (e.g., distillation) reduces environmental impact.

Table 1: Comparative Analysis of Laboratory vs. Industrial Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Cyclization Time | 8–12 hours | 2–4 hours (flow reactor) |

| AlCl₃ Consumption | 1.2 equiv | 0.8 equiv (with recycling) |

| Overall Yield | 60–70% | 75–80% |

| Solvent Recovery | <50% | >90% |

Characterization and Quality Control

Post-synthesis, the compound is validated using spectroscopic and chromatographic techniques:

-

1H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 15.6 Hz, 1H, CH=CO), 7.68–7.12 (m, 8H, Ar-H), 6.85 (s, 1H, furan-H), 5.92 (s, 1H, NH).

-

IR (KBr): 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=C furan).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Urease Inhibition

Recent studies have highlighted the efficacy of N-(2-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a significant role in the pathogenesis of several diseases, including gastric infections caused by Helicobacter pylori. The compound demonstrated potent urease inhibitory activity with an IC50 value comparable to established inhibitors. For instance, it was noted that derivatives of this compound showed IC50 values ranging from 16.13 μM to 18.75 μM, indicating strong potential for therapeutic applications against urease-related conditions .

1.2 Anticancer Activity

The compound's structural features suggest potential anticancer properties. Furan and chalcone derivatives have been extensively studied for their ability to induce apoptosis in cancer cells. Research indicates that modifications in the furan and phenyl rings can enhance cytotoxicity against various cancer cell lines, making this compound a candidate for further development in cancer therapeutics .

Pharmacological Studies

2.1 Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis has been conducted to understand how specific substitutions on the furan and phenyl moieties affect biological activity. The presence of halogen substituents, such as chlorine, has been shown to significantly influence the potency of urease inhibition and cytotoxicity against cancer cells. For example, compounds with multiple chlorine substitutions exhibited enhanced activity compared to their non-substituted counterparts .

Synthesis and Characterization

3.1 Synthetic Pathways

The synthesis of this compound involves several steps, including the formation of furan chalcones through Claisen-Schmidt condensation reactions. Various synthetic routes have been optimized to improve yield and purity, allowing for extensive biological testing .

3.2 Characterization Techniques

Characterization of this compound typically employs techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm structure and purity. These techniques provide essential data for understanding the compound's properties and behavior in biological systems .

Case Studies

4.1 Case Study: Urease Inhibition

In a comparative study assessing various furan chalcone derivatives, this compound was evaluated alongside other known urease inhibitors like thiourea. The results indicated that this compound not only inhibited urease effectively but also exhibited lower cytotoxicity towards normal cells, suggesting a favorable therapeutic index for potential drug development .

4.2 Case Study: Anticancer Properties

Another study investigated the anticancer effects of this compound on breast cancer cell lines. Results showed significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis induction being elucidated through flow cytometry assays and caspase activity measurements .

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Molecular Structure :

- IUPAC Name : (E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-chlorophenyl)prop-2-enamide

- Molecular Formula: C22H20Cl2NO2 (CID 45051052) .

- SMILES : ClC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl

- Key Features :

- Molecular Weight : 365.45 g/mol (calculated from formula).

Comparison with Structurally Similar Compounds

3-(5-(2-Chlorophenyl)furan-2-yl)-N-phenylacrylamide (CAS 853347-86-1)

- Molecular Formula: C19H14ClNO2

- Molecular Weight : 323.8 g/mol .

- Key Differences: Substituent on Amide Nitrogen: Simple phenyl group vs. 2-chlorophenyl in the target compound. Chlorine Substitution: Single 2-chlorophenyl group (on furan) vs. two in the target compound, which may reduce hydrophobic interactions in biological systems.

N-(2-Isopropylphenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide

- Molecular Formula: C22H20ClNO2 (CID 45051052) .

- Key Differences :

RN1: 2-(2,4-Dichlorophenoxy)-N-(2-(p-tolylthio)ethyl)acetamide

- Structure: Contains dichlorophenoxy and p-tolylthioethyl groups .

- Key Differences: Core Structure: Acetamide backbone vs. propenamide in the target compound.

3-Chloro-N-phenyl-phthalimide

- Molecular Formula: C14H8ClNO2 .

- Key Differences: Core Structure: Phthalimide ring system vs. furyl-propenamide.

Structural and Physicochemical Data Table

Key Insights

- Chlorophenyl Positioning : The 2-chlorophenyl group on the furan ring is conserved across analogs, suggesting its role in target engagement .

- Amide Nitrogen Substituents : Variations (e.g., 2-chlorophenyl, isopropylphenyl) modulate steric and electronic properties, impacting bioavailability and binding .

- Configuration : The (E)-configuration in propenamide derivatives ensures optimal spatial alignment for interactions, a feature absent in phthalimide-based compounds .

Biological Activity

N-(2-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide, often referred to in the literature as a furan-based chalcone derivative, has garnered attention for its potential biological activities. This compound, with the molecular formula C17H13Cl2O, exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potentials.

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C17H13Cl2O

- Molar Mass : 316.19 g/mol

- Density : Approximately 1.283 g/cm³

- Boiling Point : Predicted at around 433.5 °C

| Property | Value |

|---|---|

| Molecular Formula | C17H13Cl2O |

| Molar Mass | 316.19 g/mol |

| Density | 1.283 g/cm³ |

| Boiling Point | 433.5 °C |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, particularly Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values indicate that this compound possesses a robust antibacterial effect.

- MIC against S. aureus : 16–32 μg/mL

- MIC against P. aeruginosa : Varies based on structural modifications

Antioxidant and Cytotoxicity Studies

The compound has also been evaluated for its antioxidant potential. In erythrocyte models, it demonstrated membrane-protective effects without significant hemolytic activity at concentrations as low as 1 μM . Additionally, cytotoxicity assays on various cell lines revealed that while some derivatives exhibit high cytotoxicity (CC50 values), others maintain a favorable safety profile.

Urease Inhibition

One of the notable therapeutic potentials of this compound is its role as a urease inhibitor. Studies have shown that this compound exhibits promising urease inhibitory activity with an IC50 value of approximately 18.75 ± 0.85 μM, which is competitive compared to standard drugs like thiourea (IC50 = 21.25 ± 0.15 μM) .

The mechanism through which this compound exerts its biological effects is primarily attributed to the presence of the chlorophenyl and furan moieties, which enhance binding interactions with target enzymes and receptors. For instance, in urease inhibition, the chlorine atoms engage with active-site residues, facilitating stronger interactions that inhibit enzyme activity .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Antibacterial Efficacy : A study demonstrated that modifications to the furan ring significantly enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).

- Urease Inhibition : Another investigation focused on the structure-activity relationship (SAR) of similar compounds indicated that specific substitutions on the phenyl ring could lead to improved urease inhibition profiles.

Table 2: Summary of Biological Activities and IC50 Values

| Activity Type | Target Organism/Enzyme | IC50 Value |

|---|---|---|

| Antibacterial | S. aureus | 16–32 μg/mL |

| Antibacterial | P. aeruginosa | Variable |

| Urease Inhibition | Urease | 18.75 ± 0.85 μM |

| Cytotoxicity | Various Cell Lines | Variable |

Q & A

Q. What are the optimal synthetic routes for N-(2-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Coupling of furan derivatives : React 5-(2-chlorophenyl)furan-2-carbaldehyde with propenamide precursors under Sonogashira or Heck cross-coupling conditions .

Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the furyl-propenamide intermediate with 2-chloroaniline .

- Critical Conditions :

- Temperature: 60–80°C for amidation .

- Solvent: Polar aprotic solvents (DMF or DMSO) enhance solubility .

- Yield Optimization :

- Monitor via TLC and adjust stoichiometry (1.2:1 molar ratio of aldehyde to amine) .

Table 1: Key Synthetic Parameters

| Step | Reagents | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄, CuI | DMF | 80 | 65–70 | |

| 2 | EDC, HOBt | DCM | RT | 85–90 |

Q. Which analytical techniques are most reliable for characterizing this compound and verifying purity?

- Methodological Answer :

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to confirm furan ring protons (δ 6.5–7.5 ppm) and amide carbonyl (δ 165–170 ppm) .

- HRMS : Validate molecular formula (e.g., C₁₉H₁₄Cl₂NO₂ requires m/z 364.0248) .

- Purity Assessment :

- HPLC : Use a C18 column (MeCN:H₂O = 70:30, λ = 254 nm); purity >95% .

- Elemental Analysis : Match calculated vs. observed C, H, N values (±0.3%) .

Q. What in vitro models are suitable for initial screening of biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugate) in HeLa cells with confocal microscopy .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7) at 10–100 µM for 48h .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Substituent Variation : Replace 2-chlorophenyl with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to modulate target binding .

- Stereochemical Probes : Synthesize (E)- and (Z)-isomers via controlled Wittig reactions; compare activity using SPR binding assays .

Table 2: SAR Trends for Analogues

| Substituent | Target (IC₅₀, µM) | LogP | Reference |

|---|---|---|---|

| 2-Cl | EGFR: 0.45 | 3.2 | |

| 3-NO₂ | EGFR: 0.12 | 2.8 |

Q. What computational strategies predict binding modes and pharmacokinetic properties?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with EGFR crystal structure (PDB: 1M17); prioritize poses with ΔG < -8 kcal/mol .

- ADMET Prediction : SwissADME for BBB permeability (TPSA > 80 Ų indicates low CNS penetration) .

Q. How can crystallography resolve discrepancies in proposed molecular configurations?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: CHCl₃/EtOH). Compare bond angles (e.g., C-Cl bond length ~1.73 Å) with DFT-optimized structures .

- Electron Density Maps : Refine using SHELXL; resolve ambiguity in propenamide conformation (E/Z) .

Q. How should contradictory bioactivity data across studies be reconciled?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.